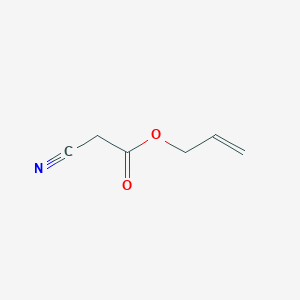

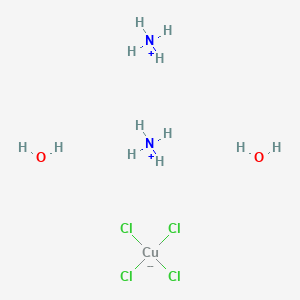

![molecular formula C25H45FeN6O8 B084436 Ferrioxamine B [M+Fe-2H] CAS No. 14836-73-8](/img/structure/B84436.png)

Ferrioxamine B [M+Fe-2H]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

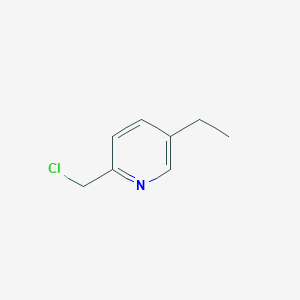

Ferrioxamine B [M+Fe-2H] is a natural product that belongs to the family of siderophores. It is a complex molecule that has a high affinity for iron and is produced by certain bacteria and fungi. Ferrioxamine B [M+Fe-2H] has many potential applications in scientific research, particularly in the fields of biochemistry and physiology. In

Wissenschaftliche Forschungsanwendungen

Nonionic Polyethylene Glycol-Ferrioxamine as a Renal Magnetic Resonance Contrast Agent

- Application : Ferrioxamine-B has been investigated as a potential paramagnetic contrast agent for magnetic resonance (MR) imaging. Modified to a nonionic derivative (PEG-ferrioxamine-B), it shows promise as an alternative to gadolinium-containing chelates in MR imaging, particularly for the liver and kidneys. The study highlighted its potential use due to its lower toxicity and physiological metabolic pathways (Duewell et al., 1991).

Ferrioxamine-Mediated Iron(III) Utilization by Salmonella enterica

- Application : Ferrioxamine supplements have been used in preenrichment and selection media to increase the growth rate of bacteria like Salmonella enterica, while maintaining selectivity. This study explored the mechanisms involved in the transport and utilization of ferrioxamines B, E, and G by Salmonella enterica (Kingsley et al., 1999).

Chiral Siderophore Analogs: Ferrioxamines and their Iron(III) Coordination Properties

- Application : This research described a new family of linear ferrioxamine B analogs designed to probe microbial iron(III) uptake systems. These analogs form unique complexes with iron(III), providing insights into iron transportation in microbial systems (Yakirevitch et al., 1993).

Thermo-FTIR Spectroscopic Study of Ferrioxamine B

- Application : This study investigated the structural and stereochemical properties of ferrioxamine B and its nonchelated form (desferrioxamine B) using FTIR spectroscopy. It provided insights into how iron chelation, pH, and temperature affect the stereochemical structure of these compounds (Siebner-Freibach et al., 2005).

Iron Uptake by Plants from Microbial Siderophores

- Application : This research used a fluorescent siderophore analog of ferrioxamine B to study iron uptake by plants. It demonstrated that plants could remove iron from the siderophore complex, suggesting a role of siderophores in plant iron nutrition (Bar-Ness et al., 1992).

Increase in Ferrioxamine B Reduction Potential with Increasing Acidity

- Application : This study explored the electrochemical properties of ferrioxamine B, finding a significant increase in its reduction potential with decreasing pH. These findings have implications for understanding the redox chemistry of ferrioxamine in various environments (Helman & Lawrence, 1989).

Eigenschaften

| 14836-73-8 | |

Molekularformel |

C25H45FeN6O8 |

Molekulargewicht |

613.5 g/mol |

IUPAC-Name |

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron |

InChI |

InChI=1S/C25H48N6O8.Fe/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34); |

InChI-Schlüssel |

SRMBQCVUAVULDJ-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.[Fe] |

Kanonische SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-].[Fe+3] |

Synonyme |

ferrioxamine ferrioxamine B ferrioxamine B mesylate ferrioxamine B, 55Fe-labeled ferrioxamine B, monomethanesulfonate salt ferroxamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

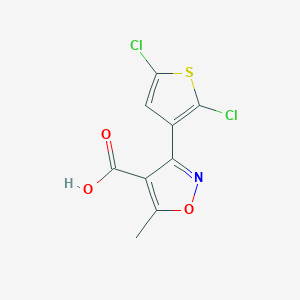

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)